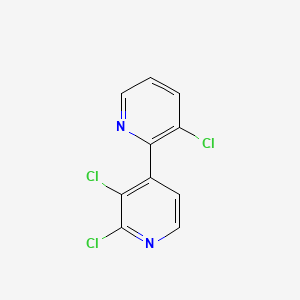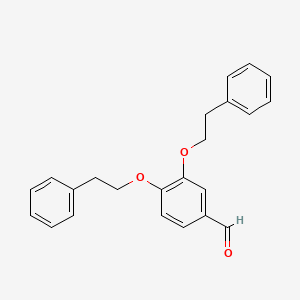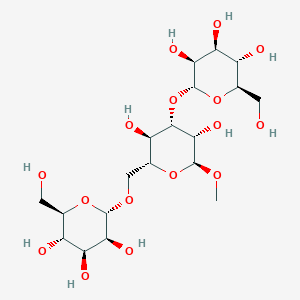
3-Bromo-5-methoxy-1,2-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzenediol, where the benzene ring is substituted with a bromine atom at the 3rd position and a methoxy group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1,2-benzenediol typically involves the bromination of 5-methoxy-1,2-benzenediol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxy-1,2-benzenediol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 5-Methoxy-1,2-benzenediol.
Substitution: Various substituted benzenediols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit pro-inflammatory responses by preventing the production of reactive oxygen species (ROS) and downregulating the NF-κB pathway. This inhibition reduces the expression of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-1,2-benzenediol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-1,2-benzenediol: Lacks the methoxy group, leading to different solubility and reactivity.
5-Methoxy-1,2-benzenediol:
Uniqueness
3-Bromo-5-methoxy-1,2-benzenediol is unique due to the presence of both bromine and methoxy substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C7H7BrO3 |
|---|---|
Peso molecular |
219.03 g/mol |
Nombre IUPAC |
3-bromo-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO3/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 |
Clave InChI |
PXWXSXGJCYJIEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13710403.png)



![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)


![cyclo[Asp-D-Leu-Leu-D-ONle(isononyl)(isononyl)-Glu-Leu-D-Leu-Val]](/img/structure/B13710444.png)



